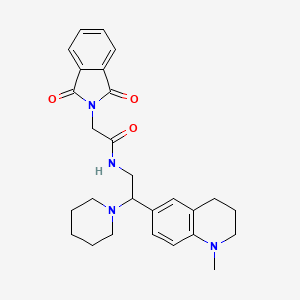

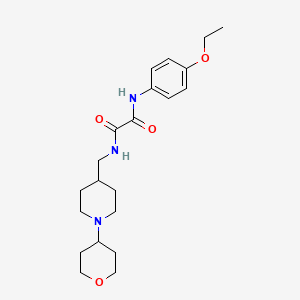

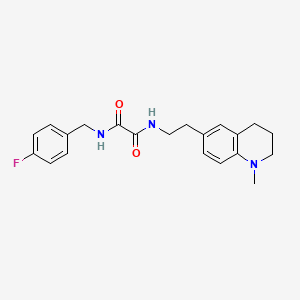

![molecular formula C14H7BrF3N3O2 B2425696 5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 312922-08-0](/img/structure/B2425696.png)

5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound that belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines . This family of compounds has attracted significant attention in medicinal chemistry and material science due to their significant photophysical properties . They have been explored as membrane-bound pyrophosphatase inhibitors, offering a new approach in the fight against pathogenic protozoan parasites .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various pathways developed by researchers for the preparation and post-functionalization of this functional scaffold . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Molecular Structure Analysis

The molecular structure of 5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is characterized by a pyrazolo[1,5-a]pyrimidine core . This core is a privileged structure in drug discovery .Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by the exploration of the chemical space around previous hits using a combination of screening and synthetic medicinal chemistry . This has led to the identification of compounds with low micromolar inhibitory activities in the Thermotoga maritima mPPase test system .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its melting point of 253 °C . Its IR spectrum shows peaks at 3310 and 3433 cm^-1, corresponding to NH2 stretching vibrations . Its 1H NMR and 13C NMR spectra provide further information about its structure .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- The compound has been synthesized as part of studies into pyrazolo[1,5-a]pyrimidine derivatives. For instance, a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, demonstrated effective inhibition of cancer cell proliferation (Liu et al., 2016).

Chemical Synthesis and Diverse Derivatives

- This chemical has been a part of the synthesis of various substituted pyrazolo[1,5-a]pyrimidines, which have potential applications in medicinal chemistry. For example, efficient access to these derivatives has been achieved involving SNAr and Suzuki Cross-Coupling reactions (Jismy et al., 2020).

Potential in Drug Development

- Derivatives of pyrazolo[1,5-a]pyrimidine have been investigated for their potential as inhibitors in various biological processes, such as their role as kinase inhibitors. Trifluoromethylated analogues of these compounds have shown potential in this regard (Jismy et al., 2020).

Applications in Fluorescence Studies

- Some derivatives have been found to exhibit fluorescent properties, which could be exploited in various scientific applications. For example, a trifluoromethylated pyrazolo[1,5-a]pyrimidine exhibited significant fluorescence intensity, suggesting potential applications in fluorescence-based assays (Wu et al., 2006).

Cytotoxicity Studies

- There has been research into the cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives on various cell lines, indicating their potential utility in cancer research and therapy (Hassan et al., 2014).

Exploration of Anti-Proliferative Properties

- Derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their anti-proliferative effects, particularly in the context of breast cancer cell lines, showing potential applications in cancer treatment (Atta et al., 2019).

Wirkmechanismus

Target of Action

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and transport proteins .

Mode of Action

Pyrazolo[1,5-a]pyrimidines are known to interact with their targets through a variety of mechanisms, often involving the formation of covalent or non-covalent bonds with key amino acid residues .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines are known to modulate a variety of biochemical pathways, depending on their specific targets .

Result of Action

Pyrazolo[1,5-a]pyrimidines are known to exert a variety of effects at the molecular and cellular level, depending on their specific targets and the pathways they modulate .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy . .

Safety and Hazards

Zukünftige Richtungen

The future directions for the research on this compound involve further exploration of the chemical space around previous hits using a combination of screening and synthetic medicinal chemistry . This could lead to the identification of more potent inhibitors of mPPase, which could be useful in the fight against pathogenic protozoan parasites .

Eigenschaften

IUPAC Name |

5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrF3N3O2/c15-8-3-1-7(2-4-8)10-5-11(14(16,17)18)21-12(20-10)9(6-19-21)13(22)23/h1-6H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCGQIJNYLFDEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

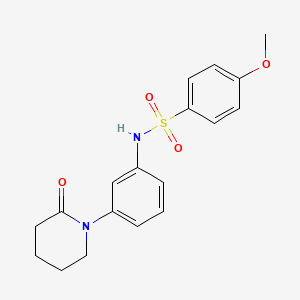

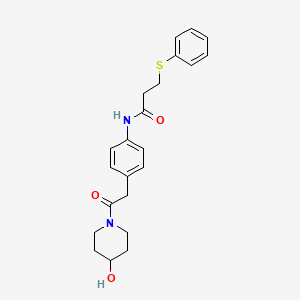

![3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2425622.png)

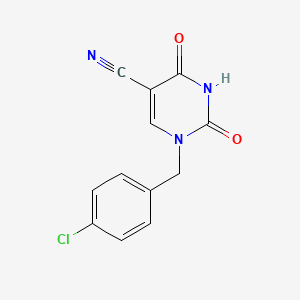

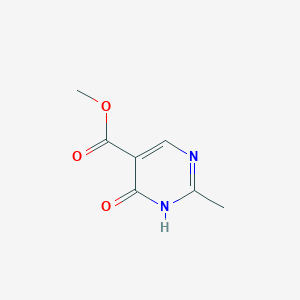

![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-ethylpiperazin-1-yl]acetamide](/img/structure/B2425624.png)

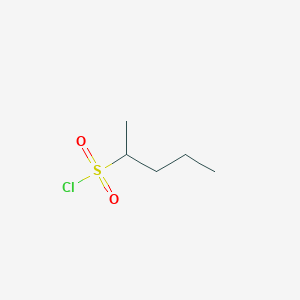

![1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2425626.png)

![3-[(4-ethylphenoxy)methyl]-4-(6-methylheptan-2-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B2425627.png)

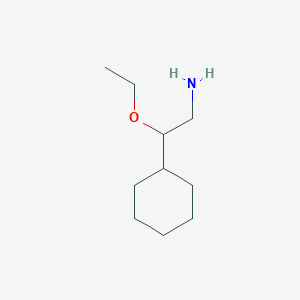

![Methyl[4-(methylsulfanyl)butan-2-yl]amine](/img/structure/B2425634.png)